molecular formula C18H24N2O4 B5220590 N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide

N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide

カタログ番号 B5220590
分子量: 332.4 g/mol
InChIキー: CTQSDRUVFNTVPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is expressed on immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor is implicated in the pathogenesis of several inflammatory and autoimmune diseases, making it a potential therapeutic target.

作用機序

N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide acts as a selective antagonist of the P2X7 receptor. It binds to the receptor and prevents its activation by extracellular ATP. The P2X7 receptor is a ligand-gated ion channel that allows the influx of calcium and sodium ions into the cell. Inhibition of this receptor leads to a decrease in cytokine release and cell death, which are important components of the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to P2X7 receptor activation. It also reduces the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of inflammation. In addition, this compound has been shown to inhibit the formation of inflammasomes, which are involved in the activation of the immune response.

実験室実験の利点と制限

N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide is a useful tool for studying the role of the P2X7 receptor in immune responses. Its selectivity for this receptor allows for specific inhibition without affecting other purinergic receptors. However, its potency is relatively low, requiring higher concentrations for effective inhibition. In addition, its solubility is limited, requiring the use of organic solvents for in vitro experiments.

将来の方向性

The potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide are an area of active research. In addition to its anti-inflammatory effects, it has been shown to have anti-tumor activity in preclinical models. Future studies will need to investigate the safety and efficacy of this compound in animal models and clinical trials. Other areas of future research include the development of more potent and selective P2X7 receptor antagonists, as well as the identification of biomarkers for patient selection in clinical trials.

合成法

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide is described in detail in a patent application filed by Pfizer Inc. (US2007/0015024 A1). In brief, the synthesis involves the reaction of 3,4-diethoxybenzoyl chloride with 5-tert-butyl-3-isoxazolylamine in the presence of a base, followed by purification using chromatography. The final product is obtained as a white solid with a melting point of 174-175°C.

科学的研究の応用

N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide has been extensively studied for its ability to inhibit the P2X7 receptor. This receptor is involved in the regulation of immune responses, including cytokine release, phagocytosis, and cell death. Activation of the P2X7 receptor has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Therefore, inhibition of the P2X7 receptor is a potential therapeutic strategy for these diseases.

特性

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-6-22-13-9-8-12(10-14(13)23-7-2)17(21)19-16-11-15(24-20-16)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQSDRUVFNTVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。